Cas no 1543805-43-1 (1-(2-methyloxolan-3-yl)ethan-1-amine)

1-(2-methyloxolan-3-yl)ethan-1-amine structure
1543805-43-1 structure
商品名:1-(2-methyloxolan-3-yl)ethan-1-amine
CAS番号:1543805-43-1
MF:C7H15NO
メガワット:129.200102090836
CID:6222189
PubChem ID:82717882

1-(2-methyloxolan-3-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(2-methyloxolan-3-yl)ethan-1-amine
    • 1543805-43-1
    • AKOS021035856
    • EN300-1827147
    • SCHEMBL22203215
    • インチ: 1S/C7H15NO/c1-5(8)7-3-4-9-6(7)2/h5-7H,3-4,8H2,1-2H3
    • InChIKey: AIXRSKANRLICMH-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C(C)N)C1C

計算された属性

  • せいみつぶんしりょう: 129.115364102g/mol
  • どういたいしつりょう: 129.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 94.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 35.2Ų

1-(2-methyloxolan-3-yl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1827147-10.0g
1-(2-methyloxolan-3-yl)ethan-1-amine
1543805-43-1
10g
$7065.0 2023-06-02
Enamine
EN300-1827147-2.5g
1-(2-methyloxolan-3-yl)ethan-1-amine
1543805-43-1
2.5g
$1370.0 2023-09-19
Enamine
EN300-1827147-5.0g
1-(2-methyloxolan-3-yl)ethan-1-amine
1543805-43-1
5g
$4764.0 2023-06-02
Enamine
EN300-1827147-1.0g
1-(2-methyloxolan-3-yl)ethan-1-amine
1543805-43-1
1g
$1643.0 2023-06-02
Enamine
EN300-1827147-0.05g
1-(2-methyloxolan-3-yl)ethan-1-amine
1543805-43-1
0.05g
$587.0 2023-09-19
Enamine
EN300-1827147-0.1g
1-(2-methyloxolan-3-yl)ethan-1-amine
1543805-43-1
0.1g
$615.0 2023-09-19
Enamine
EN300-1827147-0.25g
1-(2-methyloxolan-3-yl)ethan-1-amine
1543805-43-1
0.25g
$642.0 2023-09-19
Enamine
EN300-1827147-1g
1-(2-methyloxolan-3-yl)ethan-1-amine
1543805-43-1
1g
$699.0 2023-09-19
Enamine
EN300-1827147-0.5g
1-(2-methyloxolan-3-yl)ethan-1-amine
1543805-43-1
0.5g
$671.0 2023-09-19
Enamine
EN300-1827147-5g
1-(2-methyloxolan-3-yl)ethan-1-amine
1543805-43-1
5g
$2028.0 2023-09-19

1-(2-methyloxolan-3-yl)ethan-1-amine 関連文献

1-(2-methyloxolan-3-yl)ethan-1-amineに関する追加情報

1-(2-methyloxolan-3-yl)ethan-1-amine (CAS 1543805-43-1): A Versatile Chiral Building Block in Modern Organic Synthesis

The compound 1-(2-methyloxolan-3-yl)ethan-1-amine (CAS 1543805-43-1) represents an important class of chiral amine derivatives that has gained significant attention in pharmaceutical research and asymmetric synthesis. This structurally unique molecule combines the features of a tetrahydrofuran ring with an amine functionality, making it particularly valuable for the construction of complex molecular architectures.

Chemically classified as a chiral amine, 1-(2-methyloxolan-3-yl)ethan-1-amine possesses a stereocenter at the 3-position of the oxolane (tetrahydrofuran) ring, which imparts significant potential for inducing stereoselectivity in synthetic transformations. The presence of both the 2-methyl substitution and the ethanamine moiety creates a sterically defined environment that is particularly useful in catalytic applications and as a chiral auxiliary.

Recent advances in asymmetric synthesis have highlighted the growing importance of chiral building blocks like 1-(2-methyloxolan-3-yl)ethan-1-amine. The compound's rigid oxolane framework provides conformational constraint, while the amine group offers multiple possibilities for further functionalization. This dual character makes it particularly valuable in the synthesis of biologically active compounds where precise spatial arrangement of functional groups is crucial.

The pharmaceutical industry has shown increasing interest in 1-(2-methyloxolan-3-yl)ethan-1-amine derivatives as potential intermediates for drug discovery. Its structural features are particularly relevant to the development of CNS-active compounds, as the oxolane ring system is known to enhance blood-brain barrier penetration. Moreover, the amine functionality allows for easy incorporation into various pharmacophores, making it a versatile scaffold for medicinal chemistry applications.

In synthetic methodology development, 1-(2-methyloxolan-3-yl)ethan-1-amine has demonstrated utility in several key transformations. Its application in asymmetric hydrogenation reactions has been particularly noteworthy, where it serves as both a substrate and a chiral modifier. The compound's ability to coordinate with transition metals while maintaining its stereochemical integrity makes it valuable for developing new catalytic systems.

The growing demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven research into efficient synthetic routes to 1-(2-methyloxolan-3-yl)ethan-1-amine. Recent publications have described innovative approaches to its synthesis, including enzymatic resolution methods and catalytic asymmetric synthesis from renewable feedstock. These developments align with the current industry focus on green chemistry and sustainable production methods.

Analytical characterization of 1-(2-methyloxolan-3-yl)ethan-1-amine typically involves a combination of chromatographic techniques and spectroscopic methods. High-performance liquid chromatography (HPLC) with chiral stationary phases is commonly employed to determine enantiomeric purity, while nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information. Mass spectrometry serves as a complementary technique for molecular weight confirmation and purity assessment.

The stability profile of 1-(2-methyloxolan-3-yl)ethan-1-amine makes it suitable for various synthetic applications. The compound demonstrates good thermal stability under standard laboratory conditions and can be stored for extended periods when protected from moisture and oxygen. These characteristics contribute to its practicality as a synthetic intermediate in both academic and industrial settings.

Current research trends involving 1-(2-methyloxolan-3-yl)ethan-1-amine focus on expanding its utility in diversity-oriented synthesis. Scientists are exploring its potential as a precursor for novel heterocyclic systems and as a ligand in asymmetric catalysis. The compound's structural features offer multiple sites for diversification, enabling the rapid generation of molecular libraries for biological screening.

From a commercial perspective, the market for chiral amine intermediates like 1-(2-methyloxolan-3-yl)ethan-1-amine continues to grow, driven by increasing demand for enantiopure pharmaceuticals. Several specialty chemical suppliers now include this compound in their catalogs, offering both enantiomers to meet diverse research needs. The pricing and availability reflect its status as a specialty chemical with significant value in advanced synthetic applications.

Future developments related to 1-(2-methyloxolan-3-yl)ethan-1-amine are likely to focus on process optimization and scale-up methodologies. As potential drug candidates containing this structural motif progress through clinical trials, the need for efficient large-scale production methods will increase. Additionally, novel applications in materials science, particularly in the design of chiral polymers and catalysts, may emerge as research continues.

For researchers working with 1-(2-methyloxolan-3-yl)ethan-1-amine, proper handling procedures should be followed despite its non-hazardous classification. Standard laboratory practices including the use of personal protective equipment and proper ventilation are recommended when working with this or any chemical compound. Material Safety Data Sheets (MSDS) should always be consulted prior to use.

The intellectual property landscape surrounding 1-(2-methyloxolan-3-yl)ethan-1-amine includes several patents covering its synthesis methods and specific applications. Companies engaged in pharmaceutical development should conduct thorough freedom-to-operate analyses before incorporating this building block into proprietary compounds. The patent situation reflects the compound's commercial importance and potential therapeutic value.

In conclusion, 1-(2-methyloxolan-3-yl)ethan-1-amine (CAS 1543805-43-1) represents a valuable addition to the toolkit of synthetic chemists. Its unique structural features, combined with its versatility in organic transformations, make it particularly useful for constructing complex chiral molecules. As research continues to uncover new applications for this compound, its importance in medicinal chemistry and materials science is likely to grow, solidifying its position as an important intermediate in modern synthetic chemistry.

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